molecular formula C8H10N2O3S B041070 4-Methylphenylsulfonylurea CAS No. 1694-06-0

4-Methylphenylsulfonylurea

Cat. No.: B041070
CAS No.: 1694-06-0
M. Wt: 214.24 g/mol
InChI Key: RUTYWCZSEBLPAK-UHFFFAOYSA-N
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Description

4-Methylphenylsulfonylurea is a chemical compound with the molecular formula C8H10N2O3S. It is characterized by the presence of methyl, phenyl, and sulfonyl functional groups. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of antidiabetic agents .

Biochemical Analysis

Biochemical Properties

4-Methylphenylsulfonylurea is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including sulfonylurea-based drugs used to treat diabetes . It exhibits good stability and solubility in organic solvents, making it a valuable building block in drug discovery and development

Cellular Effects

The cellular effects of this compound are not well-studied. Sulfonylureas, a class of drugs for which this compound serves as an intermediate, are known to have significant effects on cell function. They are used in the treatment of diabetes due to their ability to stimulate insulin release from beta cells in the pancreas .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. Sulfonylureas, a class of drugs for which this compound serves as an intermediate, work by closing potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane, leading to an influx of calcium ions and subsequent release of insulin .

Preparation Methods

4-Methylphenylsulfonylurea can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl isocyanate with ammonia in toluene. The reaction is carried out under an inert atmosphere at temperatures between -5°C and 5°C. The resulting white solid is then filtered, washed, and dried to obtain the final product with a high yield and purity .

In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The process includes the use of large stainless steel reactors, nitrogen gas to replace air, and controlled temperature conditions to ensure the desired reaction .

Chemical Reactions Analysis

4-Methylphenylsulfonylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylphenylsulfonylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methylphenylsulfonylurea is part of the sulfonylurea class of compounds, which are known for their antidiabetic properties. Similar compounds include:

  • Tolbutamide
  • Chlorpropamide
  • Glyburide
  • Glipizide

Compared to these compounds, this compound is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural difference can influence its pharmacokinetic properties and biological activity .

Properties

IUPAC Name

(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTYWCZSEBLPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168704
Record name 4-Tolylsulfonylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-06-0
Record name Tosylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Tolylsulfonylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Tolylsulfonylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminocarbonyl)-4-methylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-TOLYLSULFONYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9W3K7K5XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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